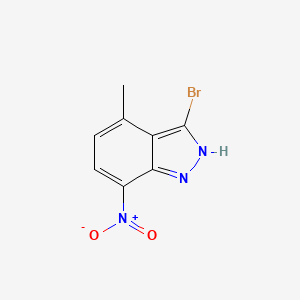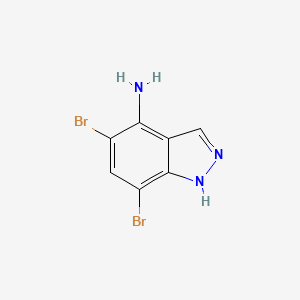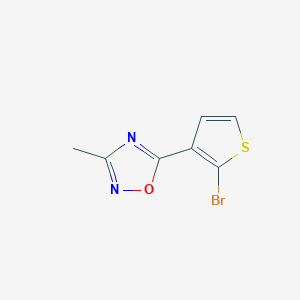
1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one
Overview
Description
“1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one” is a complex organic compound. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a naphthalene moiety, which consists of two fused benzene rings .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions, utilizing 2-naphthol as one of the starting materials . An efficient stereoselective synthesis of diverse trans-naphtho [1,2- e] [ 1, 3] oxazines via one-pot condensation reaction of 2-naphthol, 3-amino-5-methylisoxazole, and arylaldehydes has been described .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular weight of 275.3079 g/mol and a chemical formula of C16H13N5 . It contains a naphthalene moiety and an imidazole ring, which are both aromatic heterocyclic compounds .Scientific Research Applications
Computational and Theoretical Studies
1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one and its derivatives have been the subject of computational and theoretical studies to understand their chemical and physical properties. Density Functional Theory (DFT) has been employed to examine the local and global chemical activities, molecular properties, and non-linear optical behaviors of related compounds. For instance, a study on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate highlighted its electrophilic and nucleophilic nature through global and local chemical activity descriptors, indicating potential for various applications in material science (Gültekin et al., 2020).
Biological Activity Studies
Research on derivatives of this compound has demonstrated significant biological activities. For example, the synthesis and biological evaluation of derivatives for their antibacterial and antifungal activities have been reported. Compounds such as ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were tested against various bacterial and fungal strains, showing promising antibacterial and antifungal properties (Patel & Patel, 2017).
Photovoltaic and Optical Properties
The structural design and photovoltaic performance of naphthalene diimide based compounds, including derivatives of this compound, have been a focal point of research. These compounds are studied for their potential in organic solar cells, with analyses including absorption spectrum, electron density, and charge carrier mobilities. One study focused on designing non-fullerene acceptors for small organic solar cells, showcasing the impact of these compounds on improving photovoltaic properties (Ali et al., 2019).
Synthesis and Chemical Reactions
The compound has served as a core structure for synthesizing a variety of heterocyclic compounds with potential pharmaceutical applications. Research has explored the synthesis of novel compounds through reactions involving this compound, leading to products with potential as anticancer, antifungal, and antibacterial agents. For example, reactions with different nucleophiles have been evaluated for anticancer activity, underlining the compound's versatility as a precursor in medicinal chemistry (Gouhar & Raafat, 2015).
properties
IUPAC Name |
1-methyl-3-naphthalen-2-yl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-15-9-13(17)16(14(15)18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWWGMXSYWUTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=S)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405563.png)




![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)

![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)
![N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405574.png)

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1405581.png)
![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)